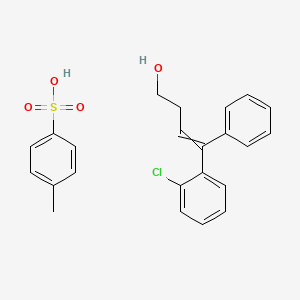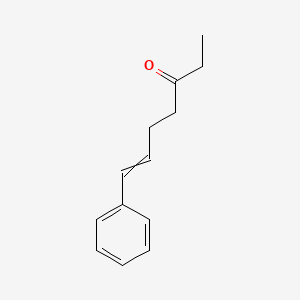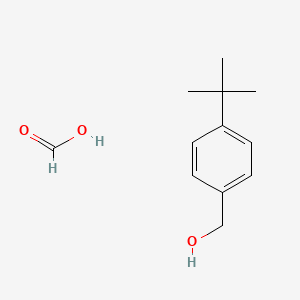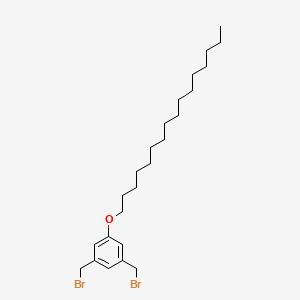
4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a butenol structure, combined with a methylbenzenesulfonic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with phenylacetylene in the presence of a base to form the corresponding propargyl alcohol. This intermediate is then subjected to a reduction reaction to yield the desired butenol compound. The final step involves the sulfonation of the butenol with methylbenzenesulfonic acid under acidic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Bromophenyl)-4-phenylbut-3-en-1-ol: Similar structure but with a bromine atom instead of chlorine.
4-(2-Fluorophenyl)-4-phenylbut-3-en-1-ol: Contains a fluorine atom in place of chlorine.
4-(2-Methylphenyl)-4-phenylbut-3-en-1-ol: Features a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it distinct from its analogs and valuable for specific synthetic and industrial applications.
Propriétés
Numéro CAS |
823175-36-6 |
|---|---|
Formule moléculaire |
C23H23ClO4S |
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
4-(2-chlorophenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H15ClO.C7H8O3S/c17-16-11-5-4-9-15(16)14(10-6-12-18)13-7-2-1-3-8-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,7-11,18H,6,12H2;2-5H,1H3,(H,8,9,10) |
Clé InChI |
LMWUVNXYWIVSKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C(=CCCO)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide](/img/structure/B14229944.png)


![1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14229964.png)
methanone](/img/structure/B14229968.png)
![(5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene](/img/structure/B14229972.png)
![(2S)-1-[2-(propylamino)ethylamino]propan-2-ol](/img/structure/B14229979.png)
![6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl-](/img/structure/B14229984.png)


![4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine](/img/structure/B14230028.png)
![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
